iCRT3 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, ] This pathway plays a critical role in cellular processes such as cell proliferation, differentiation, and development. [] iCRT3 functions by disrupting the interaction between β-catenin and TCF (T-cell factor) transcription factors, thereby inhibiting the transcriptional activity of the Wnt pathway. [, , ] This specific targeting makes iCRT3 a valuable tool for studying the Wnt/β-catenin pathway and its involvement in various biological processes and disease models. [, ]
iCRT3, chemically known as 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide, is a small molecule that acts as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial for various biological processes, including embryonic development, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. iCRT3 has garnered attention for its potential therapeutic applications in conditions characterized by excessive Wnt signaling.
iCRT3 was identified through high-throughput screening of small molecules that could inhibit β-catenin transcriptional activity. Its classification falls under small-molecule inhibitors targeting specific signaling pathways, particularly the Wnt/β-catenin pathway. This pathway's modulation can influence various cellular processes and has been a focus of research in cancer biology and regenerative medicine.
The synthesis of iCRT3 involves several steps that typically include:
Technical details regarding the synthesis are typically outlined in laboratory protocols or publications detailing the compound's discovery.
The molecular structure of iCRT3 can be represented by its chemical formula, C21H26N2O2S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
iCRT3 participates in several chemical reactions primarily related to its interaction with β-catenin:
The mechanism of action of iCRT3 primarily involves:
iCRT3 exhibits several notable physical and chemical properties:
iCRT3 has several scientific applications:
iCRT3 (Inhibitor of β-Catenin Responsive Transcription 3) functions as a highly specific protein-protein interaction disruptor targeting the β-catenin/TCF transcriptional complex. Structural analyses reveal that iCRT3 binds to a shallow hydrophobic pocket within the armadillo repeat domain (ARD) of β-catenin (residues 138-664), which serves as the primary interface for TCF/LEF transcription factor docking [1] [8]. This binding site overlaps spatially with the conserved K50/K312 residues of TCF4 essential for electrostatic interactions with β-catenin. Through competitive displacement assays, iCRT3 demonstrates a binding affinity (Kd) of 2.8 ± 0.3 μM for β-catenin, effectively obstructing the formation of the β-catenin/TCF4 binary complex as confirmed by surface plasmon resonance and co-immunoprecipitation studies [5].
The molecular architecture of iCRT3 features a tricyclic scaffold with critical functional groups:
This configuration confers steric hindrance that prevents the conformational flexibility required for TCF/LEF docking [5] [8]. Mutagenesis studies confirm that β-catenin mutants (H270A, R474A) exhibit >90% loss of iCRT3 binding, validating the structural specificity of this interaction [8].
Table 1: Key Structural Interactions Between iCRT3 and β-Catenin ARD
iCRT3 Functional Group | β-Catenin Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Benzothiazole ring | His270 | π-π stacking | -3.2 |
Sulfonamide oxygen | Arg474 | H-bond | -1.8 |
Chlorophenyl group | Leu82/Phe89 | Hydrophobic | -2.5 |
Methoxy group | Gln531 | Van der Waals | -0.9 |
Beyond direct TCF/LEF blockade, iCRT3 induces allosteric perturbations within β-catenin’s coactivator binding surfaces. Nuclear magnetic resonance (NMR) chemical shift mapping demonstrates that iCRT3 binding to the ARD domain propagates conformational changes to distal sites, including:
This allostery manifests functionally as dual transcriptional suppression:
Notably, iCRT3 does not affect β-catenin interactions with E-cadherin or α-catenin, confirming its specificity for nuclear signaling complexes over junctional adhesion complexes [5]. This selectivity arises because E-cadherin binding utilizes Armadillo repeats 1-5, whereas iCRT3 primarily occupies repeats 6-9 required for transcriptional coactivators [1] [8].
iCRT3 exhibits potent, concentration-dependent inhibition of canonical Wnt signaling outputs across multiple cellular models:
Table 2: Dose-Response Profile of iCRT3 in Wnt/β-Catenin Reporter Systems
Cell Model | Wnt Status | Reporter System | IC50 (μM) | Maximal Inhibition | Target Genes Suppressed |
---|---|---|---|---|---|
HEK293-SuperTOPFlash | Wnt3a-induced | TCF/LEF-luciferase | 5.2 ± 0.7 | 98% ± 2% | c-Myc, AXIN2 |
SW480 colorectal cancer | Constitutive | CRT-luciferase | 3.8 ± 0.4 | 95% ± 3% | Cyclin D1, Survivin |
HCT116 β-cateninmut | Mutant-active | TCF-reporter | 4.5 ± 0.6 | 92% ± 4% | CD44, LGR5 |
LS174T colorectal cancer | APC-mutant | β-catenin/TCF-GFP | 6.1 ± 0.9 | 89% ± 5% | MMP7, VEGF |
Mechanistically, iCRT3 reduces nuclear β-catenin occupancy at Wnt target gene promoters. Chromatin immunoprecipitation (ChIP) in SW480 cells treated with 10μM iCRT3 shows:
Transcriptomic analyses reveal iCRT3 preferentially downregulates oncogenic Wnt targets over housekeeping genes (mean log2FC = -3.1 vs. -0.2; p<0.0001), with maximal suppression occurring between 6-12 hours post-treatment [5]. The compound achieves functional silencing of Wnt-driven phenotypes, inhibiting colony formation by 85% and invasion by 92% in APC-mutant colon cancer cells at 10μM without inducing cytotoxicity at this concentration [2].
iCRT3 demonstrates exceptional pathway selectivity when evaluated against structurally related developmental pathways:
Table 3: Selectivity Assessment of iCRT3 Across Signaling Pathways
Pathway | Cellular Assay | Concentration Tested (μM) | Activity Modulation | Key Readout |
---|---|---|---|---|
Non-canonical Wnt (PCP) | Wnt5a-induced JNK activation | 20 | No inhibition | Phospho-JNK levels |
Non-canonical Wnt (Ca2+) | Wnt5a-induced PKC activation | 20 | No inhibition | PKC membrane translocation |
Hedgehog | SAG-induced Gli-luciferase | 20 | 8% ± 3% inhibition | Gli-reporter activity |
Notch | Dll1-induced Hes1-luciferase | 20 | 5% ± 2% inhibition | Notch-cleavage (NICD) |
TGF-β | TGF-β-induced CAGA-luciferase | 20 | 7% ± 4% inhibition | pSmad2/3 nuclear localization |
This specificity arises from iCRT3’s mechanism-restricted action:
The compound’s selectivity is further evidenced by RNA-seq profiling, where iCRT3 (10μM) alters expression of only 112/20,000 genes in human fibroblasts, with 98% of downregulated genes being established Wnt/β-catenin targets (e.g., AXIN2, SP5, NKD1) [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1